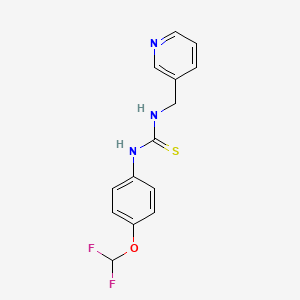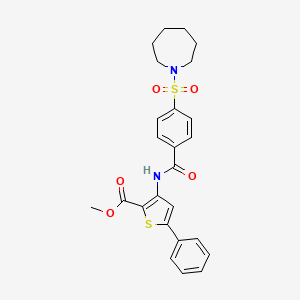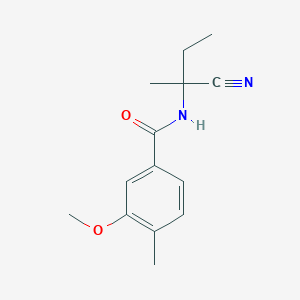![molecular formula C22H29N3O3S B2822362 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide CAS No. 897621-87-3](/img/structure/B2822362.png)
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide” is a complex organic compound. It seems to be related to a series of compounds that have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has demonstrated the anticonvulsant properties of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showcasing broad spectra of activity in preclinical seizure models. These compounds have been synthesized by joining the chemical fragments of well-known antiepileptic drugs, indicating their potential use in epilepsy treatment (Kamiński et al., 2015).
Insecticidal and Acaricidal Activities
The action of phenylpyrazole insecticides at the GABA-gated chloride channel has been studied, revealing the mechanism behind their insecticidal activity. Such compounds have shown potent insecticidal and acaricidal activities, suggesting applications in pest control (Cole et al., 1993).
Desalination and Membrane Science
In the field of desalination, novel polymers and composite membranes have been synthesized for efficient salt rejection and water flux, indicating their use in water purification technologies (Padaki et al., 2013).
Catalysis and Synthesis
Research has shown the synthesis of compounds accelerated by novel magnetic nanocatalysts, highlighting the importance of these materials in facilitating various chemical reactions, including those related to organic and medicinal chemistry (Pourghasemi Lati et al., 2018).
Tyrosinase and Melanin Inhibition
Studies on the synthesis, molecular docking, and kinetic mechanisms of certain derivatives have shown potential in inhibiting tyrosinase and melanin, suggesting applications in treatments for conditions related to melanin overproduction (Raza et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . Inhibition of these enzymes leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine, terminating its action at the synaptic cleft . By inhibiting these enzymes, 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide increases the availability of acetylcholine, enhancing cholinergic transmission .
Pharmacokinetics
The presence of the phenylpiperazine moiety may enhance its bioavailability, as this group is known to improve the lipophilicity of compounds, facilitating their passage through biological membranes .
Result of Action
The inhibition of AChE and BuChE by 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide results in enhanced cholinergic transmission. This can lead to improved cognitive function, making this compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with target enzymes. Additionally, the presence of other substances, such as competitive inhibitors or enzyme inducers, can also influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c26-22(13-7-10-20-8-3-1-4-9-20)23-14-19-29(27,28)25-17-15-24(16-18-25)21-11-5-2-6-12-21/h1-6,8-9,11-12H,7,10,13-19H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVXJYWAKVHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2822285.png)
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2822286.png)
![Ethyl 2-[(2-chloroquinoline-3-carbonyl)amino]-4-phenyl-5-thiocyanatothiophene-3-carboxylate](/img/structure/B2822287.png)

![4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2822291.png)
![Methyl 4-({[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2822292.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2822296.png)
![methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2822297.png)
![Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2822298.png)

![N-(3-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2822302.png)
